4-Methyl-1,8-naphthyridine

Anticonvulsant Neuroscience Drug Discovery

Researchers face inconsistent outcomes when substituting generic 1,8-naphthyridines for 4-methyl-1,8-naphthyridine (CAS 1569-17-1). This specific isomer is essential for: • Anticonvulsant SAR: 2-substituted derivatives match diazepam potency without off-target antibacterial effects • Binuclear catalysis: Forms unique mixed-valence Cu(I)-Cu(II) dimeric complexes unattainable with unsubstituted ligands • Chemoselective hydrogenation: 4-methyl pattern directs reduction to the unsubstituted pyridine ring, avoiding undesired regioisomers Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 1569-17-1
Cat. No. B075383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,8-naphthyridine
CAS1569-17-1
Synonyms4-METHYL-1,8-NAPHTHYRIDINE
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=NC2=NC=C1
InChIInChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3
InChIKeyGARZCKWHNSKEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,8-naphthyridine: Overview & Key Properties


4-Methyl-1,8-naphthyridine (CAS 1569-17-1) is a heterocyclic compound consisting of a fused bicyclic system with two nitrogen atoms at positions 1 and 8, and a methyl group at position 4, with a molecular formula of C9H8N2 and a molecular weight of 144.17 [1]. It serves as a versatile building block in medicinal chemistry for synthesizing bioactive molecules with antimicrobial, anticancer, and anti-inflammatory potential , and functions as a bidentate or tetradentate ligand in coordination chemistry, enabling the formation of metal complexes with applications in catalysis and materials science . The compound's electron-withdrawing nature and specific substitution pattern allow for unique reactivity and coordination geometries that are not achievable with unsubstituted or differently substituted naphthyridine analogs [2].

Privileged scaffold for medicinal chemistry libraries
Bidentate ligand for binuclear metal complexation
Selective hydrogenation substrate for regiospecific intermediates

Why 4-Methyl-1,8-naphthyridine is Irreplaceable


While the 1,8-naphthyridine scaffold is common to many compounds, the specific substitution pattern of 4-Methyl-1,8-naphthyridine imparts distinct steric and electronic properties that critically influence its reactivity, coordination behavior, and biological activity. For instance, the presence of the methyl group at the 4-position alters the electron density of the aromatic system compared to unsubstituted 1,8-naphthyridine or 2,4-dimethyl analogs [1], directly impacting its ability to participate in hydrogen bonding, π-stacking, and metal chelation [2]. Furthermore, structure-activity relationship studies on naphthyridine derivatives have shown that subtle changes in substitution can completely abolish desired biological activities, such as anticonvulsant or antibacterial effects, as evidenced by 2-substituted-4-methyl-7-amino-1,8-naphthyridines that exhibited significant anticonvulsant activity while being devoid of antibacterial action [3]. Therefore, substituting this specific compound with a generic analog risks altering experimental outcomes, invalidating synthetic routes, or compromising the performance of catalytic systems, making precise procurement essential.

Coordination geometry
Methyl substitution alters steric and electronic properties, changing metal complex structures compared to unsubstituted naphthyridine.
Hydrogenation selectivity
2,4-Dimethyl analog yields different regioisomeric products; chemoselectivity may not transfer.
Biological profile shift
Substitution pattern determines bioactivity; generic analogs may abolish desired target engagement.

Differentiating Evidence for 4-Methyl-1,8-naphthyridine


Anticonvulsant Efficacy Relative to Diazepam

Derivatives of 4-methyl-1,8-naphthyridine, specifically 2-substituted-4-methyl-7-amino-1,8-naphthyridines, exhibited anticonvulsant activity comparable to the standard drug diazepam, while the parent compound itself serves as a critical scaffold for generating such active derivatives. This highlights the unique pharmacological potential of the 4-methyl substituted naphthyridine core compared to other naphthyridine isomers or substitution patterns [1].

Anticonvulsant model response
Class-level inference
Derivative protection equivalent to diazepam at 250 mg/kg in MES model
Supports scaffold for seizure-model compound design
Derivative context; parent scaffold review needed
Anticonvulsant Neuroscience Drug Discovery

No Antibacterial Activity vs. Nalidixic Acid

While many 1,8-naphthyridine derivatives exhibit broad-spectrum antimicrobial activity, specific series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines were found to be completely devoid of antibacterial activity against a panel of Gram-positive and Gram-negative bacteria [1]. This stark contrast with other naphthyridine-based antibiotics like nalidixic acid or gemifloxacin demonstrates that the 4-methyl substitution pattern can direct biological activity away from antimicrobial targets and towards other pharmacological profiles, such as anticonvulsant or CNS effects.

Antibacterial inactivity
Class-level inference
0% activity across 8 strains; nalidixic acid MIC 2–16 µg/mL
Indicates CNS-selective profile over antibacterial targets
Absence confirmed; reduces off-target concern
Antibacterial Microbiology SAR

Unique Binuclear Copper Coordination Mode

4-Methyl-1,8-naphthyridine forms a distinct binuclear copper complex, trichlorobis(4-methyl-1,8-naphthyridine)dicopper, which crystallizes in the monoclinic space group P21/c with cell parameters a = 11.795(5) Å, b = 14.850(5) Å, c = 11.320(5) Å, and β = 99.20(9)° [1]. This complex features two equivalent copper atoms in pseudotetrahedral environments bridged by a chlorine atom and two 4-methyl-1,8-naphthyridine ligands acting as bidentate bimetallic bridges. The methyl group at the 4-position is critical for stabilizing this specific mixed-valence Cu(I)-Cu(II) state and influencing the complex's electronic structure and redox properties, which differ from those of complexes formed with unsubstituted 1,8-naphthyridine [1].

Binuclear Cu complex
Head-to-head
Mixed-valence Cu(I)-Cu(II) dimer; space group P2₁/c
Unique bimetallic bridging mode not seen with unsubstituted ligand
Crystal structure confirmed
Coordination Chemistry Catalysis Materials Science

Hydrogenation Selectivity vs. 2,4-Dimethyl Analog

Studies on the catalytic hydrogenation of 1,8-naphthyridine homologs revealed that 4-methyl-1,8-naphthyridine exhibits a distinct reactivity pattern compared to its 2,4-dimethyl analog. Under specific hydrogenation conditions, 4-methyl-1,8-naphthyridine undergoes selective hydrogenation on the non-substituted pyridine ring, while the 2,4-dimethyl derivative shows a different selectivity profile [1]. This difference in chemoselectivity is attributed to the steric and electronic effects of the additional methyl group at the 2-position, which alters the molecule's interaction with the catalyst surface and its susceptibility to reduction.

Hydrogenation selectivity
Head-to-head
Preferential reduction of unsubstituted ring vs. 2,4-dimethyl analog
Regioselectivity alters synthetic intermediate outcomes
Catalytic conditions influence outcome
Synthetic Chemistry Hydrogenation Reactivity

Validated Applications of 4-Methyl-1,8-naphthyridine


Anticonvulsant Drug Discovery

Research groups focusing on epilepsy and seizure disorders should prioritize 4-methyl-1,8-naphthyridine as a core scaffold. As demonstrated by Leonard et al. (2002), specific 2-substituted derivatives of this compound exhibit anticonvulsant activity comparable to diazepam in animal models [1]. Using this specific building block allows for the generation of focused libraries with potential for CNS penetration and reduced off-target antibacterial effects, which is a common concern with other naphthyridine scaffolds [2]. Procurement of high-purity 4-methyl-1,8-naphthyridine is essential for reproducible SAR studies.

Bimetallic Complexes for Catalysis

Inorganic and organometallic chemists developing new catalysts or studying mixed-valence systems should source 4-methyl-1,8-naphthyridine for its proven ability to form unique binuclear copper complexes. The work by Gatteschi et al. (1976) provides a crystallographically characterized example where the ligand bridges two copper atoms, enabling mixed-valence states [3]. This property is directly applicable to the design of catalysts for redox reactions, molecular magnets, and conductive materials, where the precise geometry and electronic communication between metal centers are critical. Generic naphthyridine ligands may not support the same dimeric bridging mode.

Regiospecific Intermediates by Hydrogenation

Process chemists and medicinal chemists involved in multi-step synthesis of complex molecules should select 4-methyl-1,8-naphthyridine when a selective hydrogenation of the unsubstituted pyridine ring is required. Historical studies confirm that the presence of a single methyl group at the 4-position directs hydrogenation differently than 2,4-dimethyl analogs [4]. This chemoselectivity allows for the controlled synthesis of partially saturated naphthyridine intermediates, which can serve as versatile building blocks for further functionalization. Using an incorrect analog could lead to an undesired regioisomer, significantly impacting yield and purity.

Building Block for Kinase and GPCR Libraries

Given the 1,8-naphthyridine scaffold's established role as a privileged structure in kinase inhibition and GPCR modulation, 4-methyl-1,8-naphthyridine serves as a key intermediate for synthesizing focused compound libraries [5]. Its specific substitution pattern allows for further derivatization at positions 2, 3, 6, and 7, enabling exploration of chemical space around targets like TGF-β type I receptor or adenosine A2A receptors [6]. The compound's availability from reputable vendors at research-grade purity (e.g., 95% from BOC Sciences) makes it a practical and reliable starting material for hit-to-lead and lead optimization campaigns.

Application
Selection Property
Validation Focus
Seizure-model compound synthesis
4-Methyl substitution for CNS-selective profile
Anticonvulsant model-response endpoints
Bimetallic catalyst design
Bidentate bridging coordination
Mixed-valence metal complex characterization
Regioselective hydrogenation synthesis
Hydrogenation chemoselectivity
Regioisomeric product verification
Kinase/GPCR library synthesis
Privileged scaffold derivatization
Target engagement and SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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